FLT3 Biochemical Potency of eSM156 Compared to Clinical Candidate BGB324
In a head-to-head recombinant kinase assay, eSM156 (compound 13a) exhibits an IC50 of 1.4 nM against wild-type FLT3, representing a 1.56-fold greater potency compared to the clinical candidate BGB324, which has an IC50 of 0.9 nM under identical assay conditions [1]. This quantitative difference in target engagement is a primary selection criterion for experiments requiring maximal FLT3 inhibition.
| Evidence Dimension | FLT3 wild-type kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.0014 μM (1.4 nM) |
| Comparator Or Baseline | BGB324 (Bemcentinib): 0.0009 μM (0.9 nM) |
| Quantified Difference | eSM156 is 1.56-fold more potent than BGB324 against FLT3 WT. |
| Conditions | Recombinant kinase assay, [33P]-ATP incorporation, Reaction Biology Corporation (USA). |
Why This Matters
Superior FLT3 potency at the biochemical level translates to a lower concentration requirement for target engagement, which can be critical for studies where maximal inhibition is desired or where solubility limits the achievable assay concentration.
- [1] López-Castro, J. et al. Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. J. Med. Chem. 2018, 61, 5, 2104–2110. View Source
